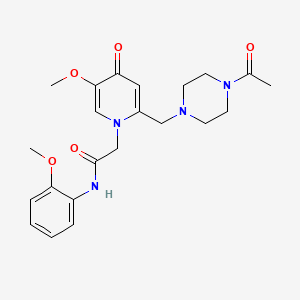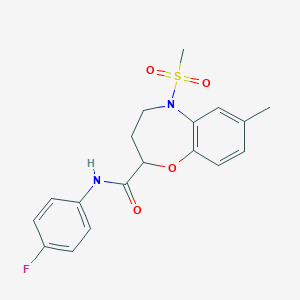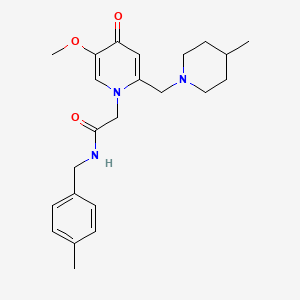
2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(4-ACETYLPIPERAZINO)METHYL]-5-METHOXY-4-OXO-1(4H)-PYRIDINYL]-N~1~-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a piperazine ring, a pyridinyl group, and a methoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(4-ACETYLPIPERAZINO)METHYL]-5-METHOXY-4-OXO-1(4H)-PYRIDINYL]-N~1~-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the alkylation of ethyl N-methyl-4-amino-2-quinolone ester with methyl iodide, followed by reduction and decarboxylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[(4-ACETYLPIPERAZINO)METHYL]-5-METHOXY-4-OXO-1(4H)-PYRIDINYL]-N~1~-(2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents on the piperazine or pyridinyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include methyl iodide for alkylation, sodium hydride for reduction, and various sulfonium salts for cyclization . Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions include various substituted piperazines and quinolinones, which can be further modified for specific applications .
Applications De Recherche Scientifique
2-[2-[(4-ACETYLPIPERAZINO)METHYL]-5-METHOXY-4-OXO-1(4H)-PYRIDINYL]-N~1~-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-[(4-ACETYLPIPERAZINO)METHYL]-5-METHOXY-4-OXO-1(4H)-PYRIDINYL]-N~1~-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors . The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to therapeutic effects, such as the relaxation of smooth muscles and modulation of neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
Uniqueness
2-[2-[(4-ACETYLPIPERAZINO)METHYL]-5-METHOXY-4-OXO-1(4H)-PYRIDINYL]-N~1~-(2-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with alpha1-adrenergic receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Propriétés
Formule moléculaire |
C22H28N4O5 |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H28N4O5/c1-16(27)25-10-8-24(9-11-25)13-17-12-19(28)21(31-3)14-26(17)15-22(29)23-18-6-4-5-7-20(18)30-2/h4-7,12,14H,8-11,13,15H2,1-3H3,(H,23,29) |
Clé InChI |
NTSSNVYIARJOIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC=C3OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclohexyl-N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide](/img/structure/B11233115.png)
![4-{[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B11233116.png)
![2,4-dibromo-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B11233127.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B11233133.png)
![methyl 1-(2-{[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate](/img/structure/B11233135.png)
![N~6~-cyclopentyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11233141.png)

![2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11233143.png)
![N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B11233157.png)

![6-allyl-N-(2,4-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11233165.png)
![N-[6-(4-Methylphenyl)-3-oxo-2-[(phenylcarbamoyl)methyl]-2,3-dihydropyridazin-4-YL]propanamide](/img/structure/B11233180.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11233181.png)
![2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B11233183.png)
